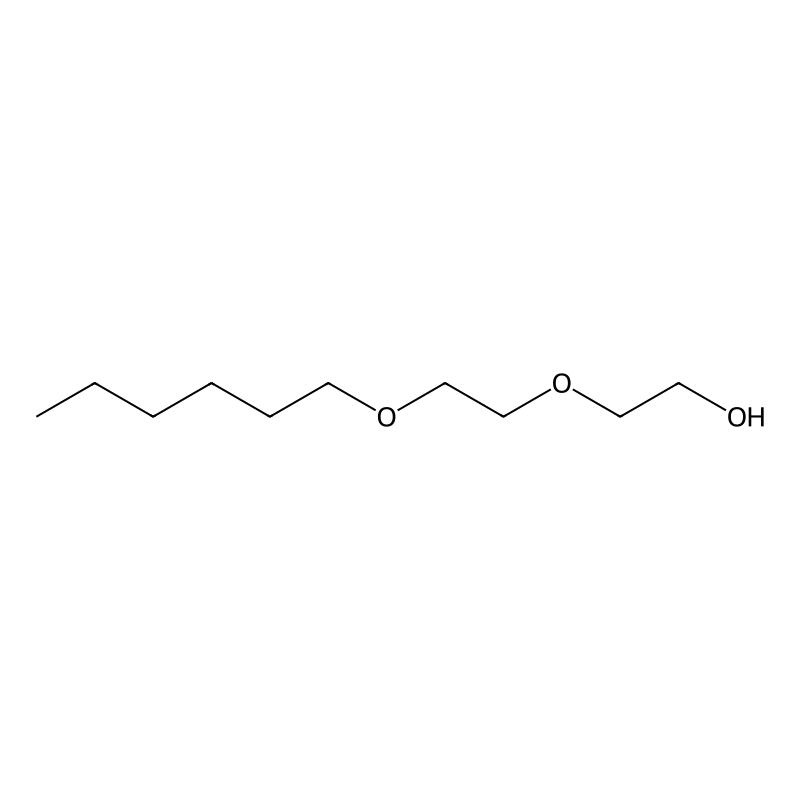

Diethylene glycol monohexyl ether

C6H13(OCH2CH2)2OH

C10H22O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H13(OCH2CH2)2OH

C10H22O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 17,000 mg/L at 20 °C

Solubility in water, g/100ml at 20 °C: 1.7

Synonyms

Canonical SMILES

Limited Application in Scientific Research:

While Diethylene Glycol Monohexyl Ether (DEGME) finds widespread use in various industrial sectors, its application in scientific research is limited. This primarily stems from concerns regarding its potential health risks, as studies have shown it to be irritating to the skin and eyes, with potential for severe effects in case of prolonged exposure []. Additionally, some research suggests DEGME may be carcinogenic []. Due to these safety concerns, researchers often opt for safer alternative solvents in their studies.

Potential Research Applications:

Despite its limitations, DEGME possesses some unique properties that could be valuable in specific research contexts. These include:

- Solvency: DEGME is a versatile solvent capable of dissolving various organic compounds, making it potentially useful in studies involving the extraction, purification, or analysis of such compounds [].

- Film-forming properties: DEGME exhibits film-forming properties, which could be beneficial in research applications requiring the formation of thin films for various purposes [].

Diethylene glycol monohexyl ether is a colorless to light yellow liquid characterized by a mild, pleasant odor. It is classified under the chemical formula and has a molecular weight of approximately 190.28 g/mol. This compound is known for its slow evaporation rate and excellent solvency properties, making it a valuable ingredient in various industrial applications, particularly in coatings and cleaning products .

The biological activity of diethylene glycol monohexyl ether includes moderate toxicity upon skin contact and mild toxicity when ingested. It is classified as an irritant to the eyes and skin, necessitating careful handling. In occupational settings, exposure limits should be adhered to prevent adverse health effects . The compound's interaction with biological systems is primarily related to its solvent properties, which can affect the solubility and bioavailability of other substances.

Diethylene glycol monohexyl ether can be synthesized through several methods, including:

- Esterification: Reacting diethylene glycol with hexanol in the presence of an acid catalyst.

- Etherification: The reaction of diethylene glycol with n-hexyl bromide or chloride under basic conditions.

These methods often require careful control of temperature and reaction time to ensure high yields and purity of the product .

Diethylene glycol monohexyl ether has a wide range of applications:

- Coalescing Agent: Used in waterborne emulsion coatings to improve film formation.

- Solvent: Acts as a slow-evaporating solvent that enhances flow and leveling in high solids coatings.

- Cleaning Agent: Employed as a cleaner for removing greasy soils due to its strong solvency characteristics.

- Ink Manufacturing: Utilized in metal deco inks for improved performance .

Interaction studies involving diethylene glycol monohexyl ether often focus on its compatibility with various solvents and additives. Its unique structure allows it to act as a surfactant, promoting the mixing of polar and non-polar substances. This property is particularly beneficial in formulations where uniformity and stability are critical, such as in coatings and inks .

Diethylene glycol monohexyl ether shares similarities with several other glycol ethers, each possessing unique properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Diethylene Glycol Monoethyl Ether | C8H18O3 | Faster evaporation rate; used primarily in cleaning agents. |

| Diethylene Glycol Monobutyl Ether | C10H22O3 | Higher boiling point; used in coatings with different drying properties. |

| Ethylene Glycol Monobutyl Ether | C8H18O3 | More hydrophilic; used in personal care products. |

| Propylene Glycol Monohexyl Ether | C10H22O3 | Similar solvent properties but lower toxicity profile. |

Diethylene glycol monohexyl ether stands out due to its balanced hydrophilic-hydrophobic nature, making it suitable for diverse applications where both water solubility and oil compatibility are required .

Diethylene glycol monohexyl ether, also known as 2-(2-hexyloxyethoxy)ethanol, has the CAS registry number 112-59-4. This compound belongs to the glycol ether family, characterized by both ether and hydroxyl functional groups within its structure. DGHE features a diethylene glycol backbone with a hexyl group attached via an ether linkage, providing unique solubility properties in both aqueous and organic media.

Physical and Chemical Characteristics

DGHE exhibits several distinctive physical and chemical properties that determine its behavior in various applications. The compound presents as a clear, colorless liquid with moderate viscosity and low volatility at room temperature. Its dual functional groups—hydroxyl and ether—contribute to its excellent solvency properties, particularly for resins, dyes, and other polar organic compounds.

Table 1: Physicochemical Properties of Diethylene Glycol Monohexyl Ether

These physicochemical properties make DGHE particularly suitable for applications requiring high-boiling solvents with good solvency for both polar and non-polar substances. The compound's relatively high flash point also contributes to its safety profile in industrial applications.

Role in Nanomaterial Dispersion and Stabilization

Diethylene glycol monohexyl ether plays a pivotal role in the synthesis and stabilization of nanomaterials, particularly in colloidal systems. Its amphiphilic nature enables it to act as a bridging agent between hydrophobic nanoparticles and polar dispersion media, reducing interfacial tension and preventing aggregation. For example, in glycothermal synthesis processes, DGME enhances the solubility of metal precursors such as aluminum isopropoxide, ensuring homogeneous nucleation and growth of yttrium aluminum garnet (YAG) nanoparticles [6]. By dissolving aluminum ions more effectively than pure glycol solvents, DGME minimizes the formation of undesired byproducts like boehmite, leading to highly dispersed crystalline YAG nanoparticles with hydrodynamic diameters as small as 10 nm [6].

The solvent’s slow evaporation rate further contributes to uniform particle size distribution during drying phases. In coatings applications, DGME partitions preferentially into the polymer phase of waterborne formulations, lowering the minimum filming temperature and promoting even solvent diffusion [1]. This property is critical for avoiding defects such as solvent pop or air entrapment in high-performance coatings. Additionally, DGME’s compatibility with associative thickeners enhances brushability and roll application properties, making it indispensable in industrial paints and inks [1].

| Parameter | Effect of DGME | Reference |

|---|---|---|

| Nanoparticle dispersion | Reduces aggregation in YAG synthesis; achieves 10 nm hydrodynamic diameter | [6] |

| Coating film uniformity | Minimizes defects via slow evaporation and polymer-phase partitioning | [1] |

| Solvent compatibility | Stabilizes gold nanoparticles in physiological conditions when combined with PEG | [5] |

Solubilization Mechanisms for Hydrophobic APIs

In pharmaceutical formulations, DGME serves as a solubilizing agent for hydrophobic APIs by leveraging its dual affinity for polar and nonpolar regions. The compound’s ethylene oxide groups interact with water molecules, while its hexyl chain embeds into hydrophobic drug domains, creating micellar-like structures that enhance drug solubility. For instance, studies on diclofenac acid nanocrystals demonstrated that DGME derivatives (e.g., diethylene glycol monoethyl ether) modulate the stabilization efficiency of surfactants like Poloxamer 188, albeit with mixed outcomes in transdermal delivery [4]. While nanosizing alone improved dermal penetration, the inclusion of DGME analogs unexpectedly reduced drug accumulation in the stratum corneum, suggesting context-dependent interactions between the solvent and skin lipids [4].

DGME’s solubilization efficacy is further evident in emulsion-based drug delivery systems, where it acts as a coalescing aid. By reducing interfacial tension between immiscible phases, DGME facilitates the formation of stable microemulsions capable of encapsulating lipophilic drugs. Its slow evaporation rate ensures prolonged system stability during storage and application, critical for maintaining API bioavailability [1] [2].

| API System | DGME Contribution | Reference |

|---|---|---|

| Diclofenac nanocrystals | Modulates surfactant efficacy; alters stratum corneum penetration dynamics | [4] |

| Microemulsion formulations | Enhances stability via interfacial tension reduction and slow evaporation | [1] [2] |

| Hydrogel-drug composites | Improves dispersion of bentonite in carboxymethyl cellulose hydrogels | [7] |

The compound’s ability to solubilize hydrophobic moieties without compromising colloidal stability underscores its versatility in pharmaceutical engineering. However, its performance is highly formulation-specific, necessitating empirical optimization for each API system.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

260.0 °C

258 °C at 760 mm Hg; 192 °C at 100 mm Hg

259.1 °C

Flash Point

271 °F (OPEN CUP)

140.6 °C o.c.

Vapor Density

Density

0.9346 at 25 °C/4 °C

Relative density (water = 1): 0.935

LogP

log Kow = 1.70

1.70

Melting Point

-40.0 °C

-28 °C

-33.3 °C

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

5.03X10-4 mm Hg at 25 °C (est)

Vapor pressure, Pa at 25 °C:

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Methods of Manufacturing

Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethylene Glycol Monoethers/

General Manufacturing Information

Ethanol, 2-[2-(hexyloxy)ethoxy]-: ACTIVE

Dates

In vitro and in vivo genetic toxicology studies with diethylene glycol monohexyl ether

B Ballantyne, J S VergnesPMID: 11746191 DOI: 10.1002/jat.780

Abstract

Diethylene glycol monohexyl ether (DEGHE; CAS no. 112-59-4), an industrial chemical, was investigated for the potential to produce genotoxic effects using three in vitro and two in vivo tests. No mutagenic activity occurred in either the absence or presence of metabolic activation with a Salmonella typhimurium reverse assay using strains TA98, TA100, TA1535, TA1537 and TA1538. In a Chinese hamster ovary (CHO) forward gene mutation test (HGPRT locus) there was an increase in the mutation frequencies, which were relatively small compared with the solvent control values, somewhat inconsistent between duplicate cultures and occurred particularly in the presence of metabolic activation. Linear regression analysis indicated a marginally significant trend for dosage versus mutation frequency, suggesting that DEGHE was weakly positive in this test. A sister chromatid exchange test in CHO cells showed no significant dosage-related effects in the presence or absence of metabolic activation. A peripheral blood micronucleus test in mice by dosing with an intraperitoneal injection of DEGHE did not show any potential for DEGHE to increase the incidence of micronucleated polychromatophilic erythrocytes. In a first femoral bone marrow chromosome aberration test in the rat by peroral dosing, DEGHE did not cause any increase in aberrations for 12-h and 24-h samples with males and females or with females at 48-h sampling. However, with males at 48 h the two lowest doses showed an increased number of aberrations, but not at the high doses. A repeat study in males with a larger number of doses and 24-h and 48-h samples did not replicate this finding. It is concluded that DEGHE may have limited weak mutagenic activity in vitro but is devoid of clastogenic potential.The comparative acute toxicity and primary irritancy of the monohexyl ethers of ethylene and diethylene glycol

B Ballantyne, R C MyersPMID: 3686815 DOI: